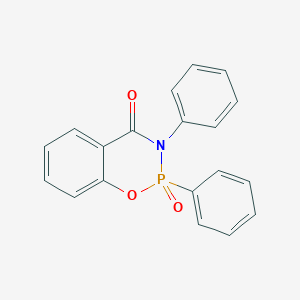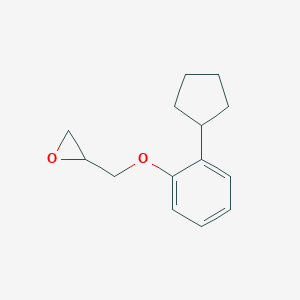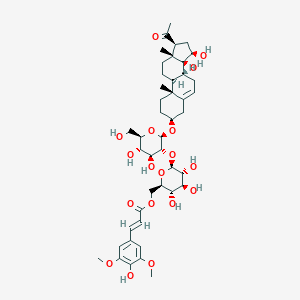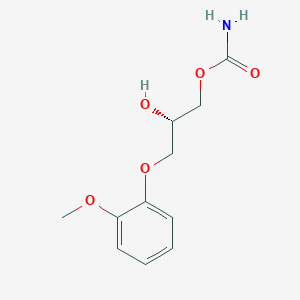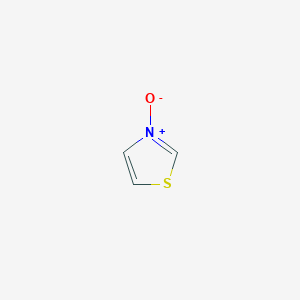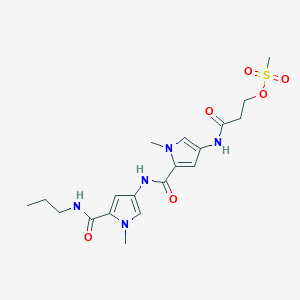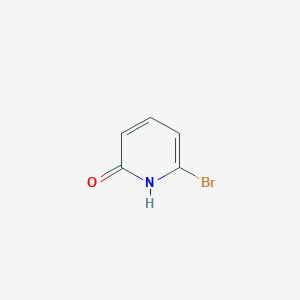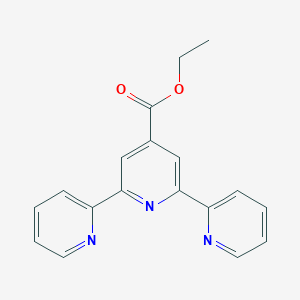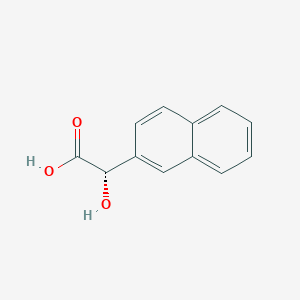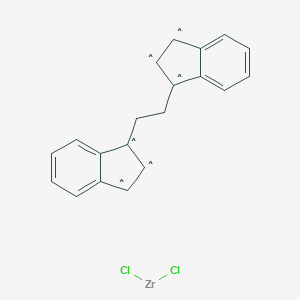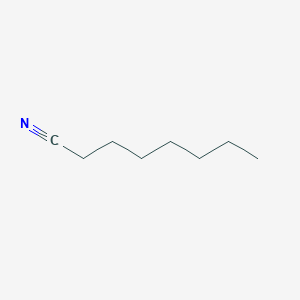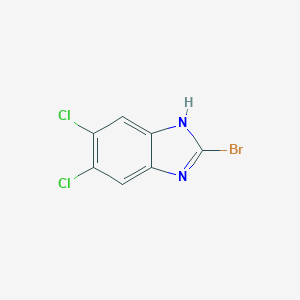
2-bromo-5,6-dichloro-1H-benzimidazole
Vue d'ensemble
Description
2-Bromo-5,6-dichloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family It is characterized by the presence of bromine and chlorine atoms at the 2, 5, and 6 positions of the benzimidazole ring
Applications De Recherche Scientifique
2-Bromo-5,6-dichloro-1H-benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.
Material Science: It is used in the development of advanced materials, including organic semiconductors and dyes for solar cells.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
The primary target of 2-bromo-5,6-dichloro-1H-benzimidazole, also known as 2-bromo-5,6-dichloro-1H-1,3-benzodiazole, is the Human Cytomegalovirus (HCMV) . HCMV is a type of herpesvirus that can cause a wide range of symptoms and complications, including fever, fatigue, and muscle aches. In severe cases, it can lead to pneumonia, encephalitis, and even death .
Mode of Action
This compound acts as a selective inhibitor of HCMV . It works by blocking the maturational cleavage of high-molecular-weight DNA . This prevents the virus from replicating and spreading, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the DNA replication pathway of the HCMV . By blocking the maturational cleavage of the viral DNA, it prevents the formation of new viral particles. This disrupts the life cycle of the virus and inhibits its ability to infect new cells .
Pharmacokinetics
It is known that the compound has arapid in vivo metabolism , which may limit its clinical utility
Result of Action
The result of the compound’s action is a significant reduction in HCMV replication . This can alleviate the symptoms and complications associated with HCMV infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the strain of HCMV can all affect the compound’s efficacy . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
2-bromo-5,6-dichloro-1H-benzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes and proteins. It has been shown to interact with human cytomegalovirus (HCMV) by inhibiting the cleavage and packaging of viral DNA . This compound’s interaction with viral DNA polymerase is crucial, as it prevents the formation of new viral genomes, thereby inhibiting viral replication . Additionally, this compound has been studied for its potential to inhibit other enzymes involved in DNA synthesis and repair .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human cells, this compound has been observed to disrupt normal cell function by interfering with DNA replication and transcription . It impacts cell signaling pathways, leading to altered gene expression and cellular metabolism . For instance, in studies involving HCMV-infected cells, this compound effectively inhibited viral replication, demonstrating its potential as an antiviral agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of viral DNA polymerase, inhibiting its activity and preventing the synthesis of viral DNA . This inhibition is achieved through competitive binding, where this compound competes with natural substrates for the enzyme’s active site . Additionally, this compound has been shown to induce changes in gene expression by interfering with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on viral replication over extended periods . In vitro studies have shown that the antiviral effects of this compound are reversible upon removal of the compound, indicating its potential for controlled therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses effectively inhibit viral replication without causing significant toxicity . At higher doses, the compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound undergoes metabolic processing by liver enzymes, leading to the formation of various metabolites . These metabolites can influence the compound’s overall efficacy and toxicity profile . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its antiviral effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with viral DNA polymerase and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization of this compound is essential for its antiviral activity, as it allows the compound to effectively inhibit viral replication at its source .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method involves the reaction of 5,6-dichlorobenzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6-dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzimidazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-2-bromobenzimidazole: Similar in structure but with different substitution patterns.
2,5,6-Trichloro-1H-benzimidazole: Contains an additional chlorine atom, leading to different chemical properties.
2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole: A ribofuranosyl derivative with distinct biological activity.
Uniqueness
2-Bromo-5,6-dichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMBKQTCPNSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
